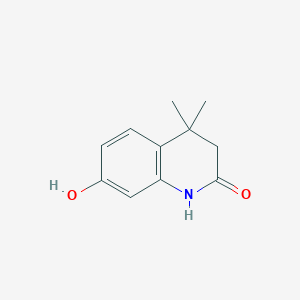

7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13771206

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 7-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14) |

| Standard InChI Key | AICSSMKCSJXOOC-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)NC2=C1C=CC(=C2)O)C |

| Canonical SMILES | CC1(CC(=O)NC2=C1C=CC(=C2)O)C |

Introduction

Synthesis Methods

While specific synthesis methods for 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are not detailed in available literature, related quinolinones are often synthesized through condensation reactions or cyclization processes. For example, other quinolinones can be prepared using potassium carbonate as a base in solvents like DMF or water, as seen in the synthesis of similar compounds .

Biological Activities

Quinolinones in general exhibit a range of biological activities, including:

-

Antimicrobial Activity: Some quinolinones have shown effectiveness against various microorganisms.

-

Anticancer Activity: Certain derivatives have demonstrated potential in inhibiting cancer cell growth.

-

Neuroprotective Effects: Some compounds in this class may act as inhibitors for enzymes related to neurodegenerative diseases .

Research Findings and Future Directions

Given the limited specific research on 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve exploring its potential as a scaffold for drug development, particularly in areas where quinolinones have shown promise, such as anticancer or neuroprotective therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume